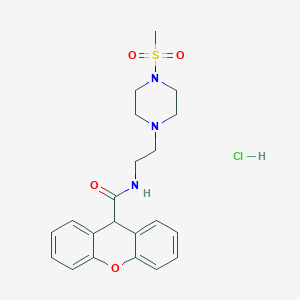

N-(2-(4-(methylsulfonyl)piperazin-1-yl)ethyl)-9H-xanthene-9-carboxamide hydrochloride

Description

N-(2-(4-(Methylsulfonyl)piperazin-1-yl)ethyl)-9H-xanthene-9-carboxamide hydrochloride is a synthetic small molecule characterized by a xanthene carboxamide core linked to a piperazine derivative via an ethyl spacer. The hydrochloride salt form improves aqueous solubility, a critical factor for bioavailability in therapeutic or diagnostic applications .

The compound’s xanthene scaffold, a tricyclic aromatic system, is structurally analogous to thioxanthenes (e.g., thiothixene) and acridines, which are known for their central nervous system (CNS) activity or intercalation properties .

Properties

IUPAC Name |

N-[2-(4-methylsulfonylpiperazin-1-yl)ethyl]-9H-xanthene-9-carboxamide;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25N3O4S.ClH/c1-29(26,27)24-14-12-23(13-15-24)11-10-22-21(25)20-16-6-2-4-8-18(16)28-19-9-5-3-7-17(19)20;/h2-9,20H,10-15H2,1H3,(H,22,25);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMJLCLZTZGTHAB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N1CCN(CC1)CCNC(=O)C2C3=CC=CC=C3OC4=CC=CC=C24.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26ClN3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

452.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(4-(methylsulfonyl)piperazin-1-yl)ethyl)-9H-xanthene-9-carboxamide hydrochloride typically involves multiple steps:

Formation of the Piperazine Derivative: The piperazine ring is functionalized with a methylsulfonyl group. This can be achieved through the reaction of piperazine with methylsulfonyl chloride in the presence of a base such as triethylamine.

Linking to the Xanthene Core: The functionalized piperazine is then linked to the xanthene core. This step involves the reaction of the piperazine derivative with a xanthene carboxylic acid derivative, typically using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).

Formation of the Hydrochloride Salt: The final compound is converted to its hydrochloride salt form by treatment with hydrochloric acid, enhancing its solubility and stability.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Optimization of Reaction Conditions: Ensuring high yield and purity by optimizing reaction temperatures, solvent systems, and reaction times.

Purification: Utilizing techniques such as recrystallization, chromatography, and filtration to achieve the desired purity.

Quality Control: Implementing rigorous quality control measures to ensure consistency and compliance with industry standards.

Chemical Reactions Analysis

Types of Reactions

N-(2-(4-(methylsulfonyl)piperazin-1-yl)ethyl)-9H-xanthene-9-carboxamide hydrochloride can undergo various chemical reactions, including:

Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.

Reduction: The compound can be reduced under specific conditions to modify the functional groups.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

Oxidation Products: Sulfone derivatives.

Reduction Products: Modified piperazine derivatives.

Substitution Products: Various substituted piperazine-xanthene derivatives.

Scientific Research Applications

N-(2-(4-(methylsulfonyl)piperazin-1-yl)ethyl)-9H-xanthene-9-carboxamide hydrochloride has diverse applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific biological targets.

Medicine: Explored for its therapeutic potential in treating various diseases, including its role as an anti-inflammatory or anticancer agent.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-(4-(methylsulfonyl)piperazin-1-yl)ethyl)-9H-xanthene-9-carboxamide hydrochloride involves its interaction with specific molecular targets. The piperazine ring and xanthene core allow the compound to bind to enzymes, receptors, or other proteins, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparisons

The compound shares structural motifs with several piperazine- and xanthene-derived molecules. Key differences lie in substituents on the piperazine ring and the nature of the aromatic core.

Physicochemical Properties

The methylsulfonyl group in the target compound increases polarity compared to analogs with alkyl or aryl substituents, as evidenced by logP and solubility parameters:

*Estimated based on structural analogs.

Pharmacological and Metabolic Comparisons

- Receptor Targeting : The target compound’s xanthene core may confer affinity for aromatic-rich binding pockets, similar to thiothixene (a dopamine antagonist) . In contrast, 18F-FCWAY targets 5-HT1A receptors but suffers from defluorination, limiting its utility .

- Metabolic Stability: The methylsulfonyl group likely reduces cytochrome P450-mediated metabolism compared to 18F-FCWAY, which is prone to defluorination via CYP450 2EI .

- Solubility and Bioavailability: The hydrochloride salt form (shared with ’s compound) enhances aqueous solubility compared to non-ionized analogs like BMY7378 .

Biological Activity

N-(2-(4-(methylsulfonyl)piperazin-1-yl)ethyl)-9H-xanthene-9-carboxamide hydrochloride is a complex organic compound that has garnered attention due to its potential biological activities, particularly in antimicrobial and anti-inflammatory domains. This article explores the synthesis, biological evaluation, mechanisms of action, and case studies related to this compound.

Structure and Synthesis

The compound features a xanthene core, a piperazine moiety, and a methylsulfonyl group, which contribute to its unique properties. The synthesis typically involves the following steps:

- Formation of the Piperazine Derivative : The piperazine ring is synthesized through standard methods involving piperazine and alkylating agents.

- Coupling with Xanthene : The xanthene derivative is coupled with the piperazine component using amide bond formation techniques.

- Introduction of Methylsulfonyl Group : This group can be introduced via sulfonation reactions involving methylsulfonyl chloride.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, including:

- Gram-positive bacteria : Staphylococcus aureus, Bacillus subtilis

- Gram-negative bacteria : Escherichia coli, Pseudomonas aeruginosa

Table 1 summarizes the antimicrobial activity of the compound compared to standard antibiotics:

| Bacterial Strain | MIC (µg/mL) | Compound | Standard Antibiotic |

|---|---|---|---|

| Staphylococcus aureus | 16 | Active | Penicillin |

| E. coli | 32 | Active | Ampicillin |

| Pseudomonas aeruginosa | 64 | Active | Ciprofloxacin |

Anti-inflammatory Activity

In addition to its antimicrobial properties, this compound has shown potential as an anti-inflammatory agent. Studies have evaluated its effects on cyclooxygenase (COX) enzymes, specifically COX-2, which is implicated in inflammatory processes. The compound demonstrated selective inhibition of COX-2 over COX-1, suggesting a favorable safety profile.

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The compound's structure allows it to bind effectively to enzymes involved in inflammation and microbial resistance.

- Cell Membrane Disruption : It may disrupt bacterial cell membranes, leading to cell lysis.

Case Studies and Research Findings

Several studies have been conducted to evaluate the efficacy of this compound:

- Study on Antimicrobial Efficacy : A recent study published in Pharmaceutical Research reported that the compound exhibited potent activity against multi-drug resistant strains of bacteria, including MRSA and Klebsiella pneumoniae .

- COX Inhibition Study : Another investigation focused on its anti-inflammatory properties found that it significantly reduced inflammation in animal models, correlating with decreased levels of pro-inflammatory cytokines .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(2-(4-(methylsulfonyl)piperazin-1-yl)ethyl)-9H-xanthene-9-carboxamide hydrochloride, and how can purity be ensured?

- Methodological Answer : The synthesis typically involves multi-step reactions, including:

Coupling of the xanthene carboxamide core with a piperazine derivative via nucleophilic substitution or amide bond formation.

Sulfonylation of the piperazine nitrogen using methylsulfonyl chloride under inert conditions.

Hydrochloride salt formation via treatment with HCl in a polar solvent (e.g., ethanol or dichloromethane).

Key purification steps include column chromatography (silica gel, methanol/dichloromethane gradients) and recrystallization. Purity validation requires HPLC (>95% purity) and mass spectrometry (e.g., ESI-MS for molecular ion confirmation) .

Q. How can the structural integrity of this compound be confirmed post-synthesis?

- Methodological Answer : Use a combination of:

- 1H/13C-NMR spectroscopy to verify proton environments (e.g., xanthene aromatic protons at δ 6.8–7.5 ppm, piperazine methylsulfonyl group at δ 3.1–3.3 ppm).

- FT-IR spectroscopy to confirm functional groups (e.g., C=O stretch at ~1650 cm⁻¹, S=O stretch at ~1150 cm⁻¹).

- X-ray crystallography (if crystalline) for absolute configuration determination. Cross-referencing with literature data for analogous xanthene-piperazine derivatives is critical .

Advanced Research Questions

Q. How do structural modifications (e.g., substituents on the xanthene or piperazine) influence the compound’s binding affinity to biological targets?

- Methodological Answer :

- Perform molecular docking studies using software like AutoDock Vina to predict interactions with target proteins (e.g., GPCRs, kinases).

- Compare analogs:

- Methylsulfonyl vs. acetyl groups on piperazine: Sulfonyl groups enhance hydrogen bonding but may reduce membrane permeability.

- Xanthene vs. anthracene cores : Xanthene’s planar structure favors intercalation in DNA or hydrophobic protein pockets.

- Validate with surface plasmon resonance (SPR) or fluorescence polarization assays to quantify binding constants (KD). Contradictory data may arise from assay conditions (e.g., buffer pH, ionic strength), requiring rigorous statistical validation .

Q. What strategies resolve discrepancies in stability data under varying pH or light exposure?

- Methodological Answer :

- For pH stability : Conduct accelerated degradation studies (e.g., 25°C, pH 1–13) with LC-MS monitoring. Hydrolysis of the carboxamide or sulfonamide groups is pH-dependent; use Arrhenius plots to extrapolate shelf life.

- For photostability : Expose samples to UV-Vis light (ICH Q1B guidelines) and track degradation via HPLC. Use radical scavengers (e.g., ascorbic acid) to mitigate light-induced oxidation.

- Contradiction resolution : Cross-validate with multiple analytical techniques (e.g., NMR for structural changes, DSC for thermal behavior) .

Q. How can in vitro and in vivo pharmacokinetic (PK) profiles be optimized for this compound?

- Methodological Answer :

- Lipophilicity adjustment : Introduce polar groups (e.g., hydroxyl, carboxyl) to improve solubility without compromising target binding.

- Prodrug strategies : Mask the carboxamide as an ester to enhance oral bioavailability.

- PK studies :

- In vitro : Microsomal stability assays (human liver microsomes) to assess metabolic clearance.

- In vivo : Radiolabeled compound tracking in rodent models to determine half-life and tissue distribution.

- Address contradictions (e.g., high in vitro clearance but prolonged in vivo half-life) by investigating protein binding or enterohepatic recirculation .

Experimental Design Considerations

Q. What controls are essential for validating biological activity in cell-based assays?

- Methodological Answer :

- Positive controls : Use known modulators of the target pathway (e.g., forskolin for cAMP assays).

- Negative controls :

Vehicle controls (DMSO/solvent matching test concentrations).

Scrambled/structurally unrelated analogs to confirm specificity.

- Counter-screens : Test against related off-target proteins (e.g., other GPCRs) to rule out polypharmacology.

- Data normalization to housekeeping genes/proteins (e.g., GAPDH, β-actin) is critical .

Q. How should researchers address batch-to-batch variability in compound synthesis?

- Methodological Answer :

- Standardized protocols : Document reaction parameters (temperature, solvent purity, stirring rate).

- Quality control (QC) metrics :

- HPLC retention time consistency (±0.1 min).

- Elemental analysis (C, H, N within ±0.4% of theoretical).

- Stability-indicating assays : Track degradation products across batches.

- Use statistical tools (e.g., ANOVA) to identify variability sources (e.g., raw material impurities) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.